2-(benzylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one
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Overview
Description
2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is typically carried out in the presence of potassium hydroxide .
Another approach involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with methylene iodide, resulting in the formation of 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential antitumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial cell wall synthesis and modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
- 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one}
- 4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cycloheptanone]-5(7H)-one
Uniqueness
2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one stands out due to its unique spiro-fused structure and the presence of both benzylsulfanyl and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
332024-86-9 |
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Molecular Formula |
C32H32N2OS |
Molecular Weight |
492.7g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C32H32N2OS/c35-30-28-29(27-17-9-8-16-26(27)22-32(28)19-10-3-11-20-32)33-31(36-23-25-14-6-2-7-15-25)34(30)21-18-24-12-4-1-5-13-24/h1-2,4-9,12-17H,3,10-11,18-23H2 |
InChI Key |
OYSZKUBNIFWEAQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CCC6=CC=CC=C6 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CCC6=CC=CC=C6 |
Origin of Product |
United States |
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